

A Comprehensive Technical Guide to Methyl Indolizine-1-carboxylate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *Methyl indolizine-1-carboxylate*

Cat. No.: *B1591477*

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Abstract

This technical guide provides an in-depth exploration of **methyl indolizine-1-carboxylate**, a key heterocyclic compound. We delve into the foundational importance of the indolizine scaffold in medicinal chemistry and materials science, establishing the context for this specific derivative. The core of this document is a detailed examination of the principal synthetic route—the 1,3-dipolar cycloaddition—elucidating the underlying mechanism and providing a field-proven experimental protocol. Furthermore, we outline the essential spectroscopic techniques required for unambiguous structural verification, presenting expected data for researchers. Finally, we survey the current and potential applications of **methyl indolizine-1-carboxylate** as a versatile building block in drug discovery and other advanced scientific fields. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable compound.

Introduction: The Indolizine Scaffold as a Privileged Structure

In the landscape of heterocyclic chemistry, the indolizine core represents a fascinating and highly valuable scaffold. As a structural isomer of the well-known indole nucleus, indolizine is an aromatic, N-fused bicyclic system composed of fused pyridine and pyrrole rings.^{[1][2]} This

arrangement results in a 10- π electron aromatic system that is isoelectronic with indole but possesses distinct electronic and chemical properties.^[2]

The "privileged" status of the indolizine scaffold stems from its prevalence in a multitude of biologically active molecules, both natural and synthetic.^[2] Compounds incorporating this core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-tumor, antimicrobial, antioxidant, and analgesic properties.^{[2][3][4][5][6]} This wide-ranging bioactivity makes the indolizine framework a compelling starting point for drug discovery programs. **Methyl indolizine-1-carboxylate**, the subject of this guide, serves as a fundamental and versatile derivative, providing a crucial chemical handle (the methyl ester group) for further molecular elaboration and the development of novel therapeutic agents and functional materials.^[2]

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structure

The correct and unambiguous identification of a chemical entity is paramount. The compound of focus is systematically named according to IUPAC conventions.

- IUPAC Name: **methyl indolizine-1-carboxylate**
- Chemical Structure: (A bicyclic aromatic structure consisting of a six-membered pyridine ring fused to a five-membered pyrrole ring, with the nitrogen atom at the bridgehead. A methoxycarbonyl group (-COOCH₃) is attached to position 1 of the indolizine ring.)

Physicochemical Data

A summary of the key physicochemical properties for **methyl indolizine-1-carboxylate** is provided below. It is important to note that while some data is readily available, experimental values for properties like melting and boiling points are not consistently reported in the literature.^[7]

Property	Value	Source
CAS Number	316375-85-6	[7] [8]
Molecular Formula	C ₁₀ H ₉ NO ₂	[7] [8]
Molecular Weight	175.19 g/mol	[7] [8]
Melting Point	Not Available	[7]
Boiling Point	Not Available	[7]
Density	Not Available	[7]

Synthesis: The 1,3-Dipolar Cycloaddition Approach

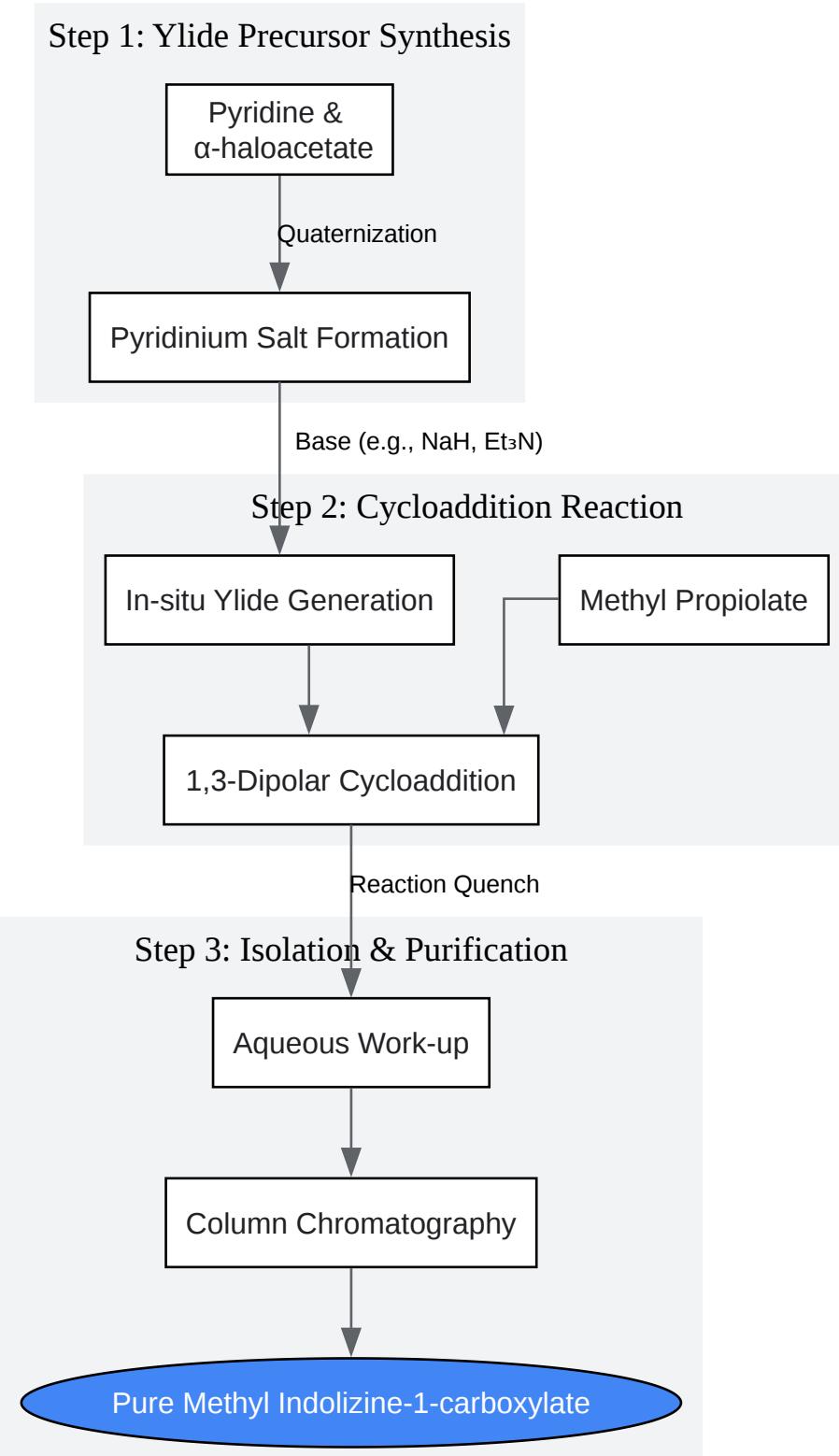
Mechanistic Rationale

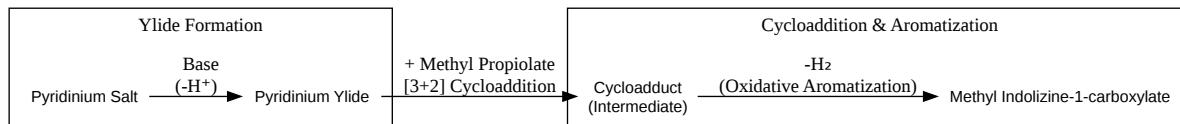
Among the various strategies for constructing the indolizine core, the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne, stands out as one of the most efficient and versatile methods.[\[1\]](#)[\[6\]](#)[\[9\]](#) This approach offers high atom economy and excellent control over regioselectivity.

The causality of this reaction is rooted in the generation of a pyridinium ylide, a 1,3-dipole. This is typically achieved by treating a pyridinium salt (formed from pyridine and an α -halo ketone or related electrophile) with a base. The base abstracts the acidic proton alpha to the positively charged nitrogen, creating the reactive ylide. This ylide then readily reacts with a dipolarophile, such as methyl propiolate, in a concerted cycloaddition reaction to form a dihydropyridine intermediate, which subsequently aromatizes to the stable indolizine product.

Experimental Workflow Diagram

The overall process from commercially available starting materials to the purified final product can be visualized as a multi-step workflow.



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